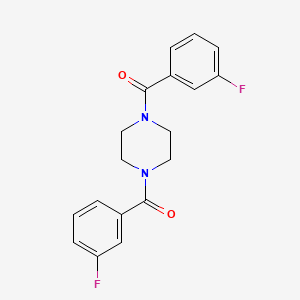

1,4-Bis(3-fluorobenzoyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16F2N2O2 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

[4-(3-fluorobenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone |

InChI |

InChI=1S/C18H16F2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2 |

InChI Key |

ZVDRSYTZSBFNKV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Comprehensive Spectroscopic and Crystallographic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,4-Bis(3-fluorobenzoyl)piperazine

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, the chemical environment of specific atoms, and the dynamic processes occurring in solution.

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the piperazine (B1678402) ring and the two equivalent 3-fluorobenzoyl moieties. Due to restricted rotation around the amide (C-N) bonds, the signals for the piperazine protons can appear as broad or complex multiplets at room temperature. nih.govresearchgate.net

Proton (¹H) NMR: The eight protons of the piperazine ring are chemically equivalent due to the molecule's symmetry but may not be magnetically equivalent, often appearing as a complex, broad signal around 3.5-3.9 ppm. The aromatic region would show distinct signals for the four protons on each of the two 3-fluorophenyl rings. These would include a triplet of doublets for the proton at C5, a doublet of triplets for the proton at C6, and multiplets for the protons at C2 and C4, with chemical shifts influenced by the electron-withdrawing effects of the carbonyl and fluorine groups.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would display signals for the piperazine ring carbons, typically in the range of 40-50 ppm. nih.gov A signal for the amide carbonyl carbon is expected around 168-170 ppm. The aromatic region would show six distinct signals for the carbons of the 3-fluorobenzoyl group. The carbon atom bonded to fluorine (C3) would exhibit a large one-bond coupling constant (¹JCF), while other aromatic carbons would show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Couplings (J) for this compound Predicted values are based on spectral data from analogous compounds.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Couplings (Hz) |

| Piperazine CH₂ | ~3.7 (broad singlet) | ~45 | - |

| Carbonyl C=O | - | ~169 | - |

| Aromatic C-H (C2, C4, C5, C6) | ~7.2 - 7.6 (multiplets) | ~115 - 135 | J(H,F), J(H,H) |

| Aromatic C-F (C3) | - | ~162 | ¹J(C,F) ≈ 250 |

| Aromatic C-ipso (C1) | - | ~137 | ³J(C,F) ≈ 3 |

Fluorine-19 (¹⁹F) NMR is highly sensitive and provides specific information about the fluorine atoms within a molecule. For this compound, the two fluorine atoms are in identical chemical environments. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal for a 3-fluorobenzoyl group typically appears in the range of -110 to -114 ppm. researchgate.net This signal may appear as a narrow multiplet due to small couplings with the ortho and meta protons on the aromatic ring.

Symmetrically N,N'-diacylpiperazines like this compound exhibit interesting dynamic behavior in solution. nih.gov The primary dynamic process is the restricted rotation around the two amide (N-C=O) bonds, which have significant partial double-bond character. This restriction leads to the existence of distinct rotational isomers (rotamers), typically referred to as syn and anti conformers. nih.govresearchgate.net

At low temperatures, the interconversion between these rotamers is slow on the NMR timescale, resulting in separate sets of signals for each conformer in both the ¹H and ¹³C spectra. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals broaden and merge into a single, time-averaged signal. nih.govnih.gov

By analyzing the spectra at different temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. For related N,N'-dibenzoylpiperazines, these energy barriers are typically found to be in the range of 60-70 kJ/mol. researchgate.net A secondary dynamic process, the chair-to-chair interconversion of the piperazine ring, may also be observable, though it often has a lower energy barrier than the amide bond rotation. nih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be dominated by absorptions from the amide and fluorinated aromatic groups.

The most prominent feature is the strong absorption band for the amide carbonyl (C=O) stretching vibration, expected to appear in the region of 1630-1660 cm⁻¹. Other key vibrations include C-N stretching, aromatic C=C stretching, and C-H stretching (both aromatic and aliphatic). researchgate.net The C-F bond stretching vibration typically gives rise to a strong band in the 1250-1000 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | C-H (Piperazine) | 2950 - 2850 | Medium |

| C=O Stretch (Amide I) | Amide C=O | 1660 - 1630 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium-Strong |

| C-N Stretch | Amide/Aliphatic C-N | 1400 - 1200 | Medium |

| C-F Stretch | Ar-F | 1250 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₁₈H₁₆F₂N₂O₂), the calculated molecular weight is approximately 326.33 g/mol . nih.gov

In an electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectrum, the molecular ion peak [M]⁺• or the protonated molecule [M+H]⁺ would be observed at m/z 326 or 327, respectively. The fragmentation pattern is expected to be dominated by cleavage of the robust amide bonds. A primary fragmentation pathway would involve the cleavage of one benzoyl group, leading to the formation of a stable 3-fluorobenzoyl cation at m/z 123. Another significant fragment would correspond to the loss of a 3-fluorobenzoyl radical, resulting in an ion at m/z 203. nih.gov

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure | Formula |

| 327 | [M+H]⁺ (Protonated Molecule) | [C₁₈H₁₇F₂N₂O₂]⁺ |

| 203 | [M - C₇H₄FO]⁺ | [C₁₁H₁₂FN₂O]⁺ |

| 123 | [3-fluorobenzoyl]⁺ | [C₇H₄FO]⁺ |

X-ray Diffraction (XRD) Analysis of this compound Single Crystals

While a specific single-crystal X-ray diffraction structure for this compound is not available in public databases, analysis of closely related structures allows for a reliable prediction of its solid-state conformation. nih.govnih.govresearchgate.net

Determination of Molecular Geometry and Bond Parameters

A definitive determination of the molecular geometry and bond parameters for this compound necessitates experimental crystallographic data. This data would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule.

In the absence of specific experimental data for this compound, a theoretical analysis based on computational modeling could provide estimated values. However, for the purposes of this article, which relies on published, peer-reviewed data, no such information can be presented.

Crystallographic Insights into Intermolecular Hydrogen Bonding and Stacking Interactions

A complete understanding of the intermolecular forces governing the crystal packing of this compound, such as hydrogen bonding and π-π stacking interactions, is contingent upon the availability of its crystal structure. The orientation of the 3-fluorobenzoyl groups and the conformation of the central piperazine ring would dictate the nature and extent of these non-covalent interactions, which in turn influence the macroscopic properties of the compound. Without experimental crystallographic data, a detailed and accurate description of these interactions is not possible.

Conformational Landscape and Dynamic Studies of 1,4 Bis 3 Fluorobenzoyl Piperazine

Analysis of Piperazine (B1678402) Ring Conformations (e.g., Chair Flip Interconversion)

The piperazine ring, much like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. youtube.com However, in N,N'-di-substituted piperazines, the chair conformation can undergo a "ring flip" or "chair-to-chair interconversion," where one chair form converts into another. rsc.org In this process, axial substituents become equatorial, and equatorial substituents become axial. youtube.com

For symmetrically N,N'-diacylated piperazines, the interconversion of the piperazine ring's chair conformations is a key dynamic process. rsc.org At room temperature, this interconversion is often rapid on the NMR timescale, resulting in averaged signals for the piperazine protons. researchgate.net However, at lower temperatures, the rate of this interconversion can be slowed sufficiently to observe distinct signals for the axial and equatorial protons, a phenomenon that can be studied using variable-temperature NMR. researchgate.net

The energy barrier for this ring inversion in acylated piperazines is influenced by the nature of the acyl substituents. The presence of the acyl groups generally increases the barrier for ring inversion compared to a simple N,N'-dialkylpiperazine. nih.gov This is attributed to the electronic and steric effects of the acyl groups, which can affect the stability of the transition state of the ring flip. nih.gov For N-acylated piperazines, the activation energy barriers for the interconversion of the piperazine chair conformations have been calculated to be in the range of 56 to 80 kJ mol⁻¹. researchgate.netrsc.org

Rotational Barriers Associated with the N-Benzoyl Amide Linkages

A defining feature of N-benzoyl piperazines is the restricted rotation around the N-benzoyl amide (C-N) bond. researchgate.netnih.gov This restricted rotation is due to the partial double bond character of the amide linkage, which arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.gov This delocalization results in a planar amide group and creates a significant energy barrier to rotation.

As a consequence of this hindered rotation, symmetrically disubstituted piperazines like 1,4-bis(3-fluorobenzoyl)piperazine can exist as distinct rotational conformers, or rotamers. rsc.org For a 1,4-dibenzoylpiperazine, two primary rotamers are possible: a syn conformer and an anti conformer, depending on the relative orientation of the two benzoyl groups with respect to the piperazine ring. rsc.org

The energy barriers for this amide bond rotation are typically higher than those for the piperazine ring inversion. researchgate.net These rotational barriers can be quantified using variable-temperature NMR spectroscopy by determining the coalescence temperature (Tc), which is the temperature at which the signals for the different rotamers merge into a single broad peak. researchgate.net For a series of symmetrically N,N'-diacylated piperazines, the free activation enthalpies (ΔG‡) for the amide bond rotation were found to be higher than the corresponding values for the ring inversion. researchgate.net

| Dynamic Process | Typical Activation Energy (ΔG‡) Range (kJ mol⁻¹) |

| Piperazine Ring Interconversion | 56 - 80 researchgate.netrsc.org |

| N-Benzoyl Amide Bond Rotation | Generally > Ring Inversion Barrier researchgate.net |

Influence of Fluorine Atoms and Benzoyl Groups on Conformational Stability and Preferred Orientations

The substituents on the benzoyl rings play a crucial role in modulating the conformational stability and the rotational barriers of the amide linkages. The fluorine atoms in the 3-position of the benzoyl groups in this compound are expected to exert a significant electronic influence. Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through the inductive effect. nih.gov

Studies on related N,N-dimethylbenzamides have shown that electron-withdrawing substituents on the benzoyl ring increase the rotational barrier of the amide bond. nih.gov This effect is attributed to the stabilization of the zwitterionic resonance structure of the amide bond, which increases its double bond character and thus the energy required for rotation. rsc.orgnih.gov Therefore, the 3-fluoro substituents in this compound are anticipated to increase the rotational barrier of the N-benzoyl amide linkages compared to the non-fluorinated analogue.

Experimental Techniques for Conformational Characterization (e.g., Variable-Temperature NMR)

Variable-temperature (VT) NMR spectroscopy is the most powerful and widely used experimental technique for characterizing the conformational dynamics of molecules like this compound. researchgate.netnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the spectra that are indicative of dynamic processes occurring at different rates. ox.ac.uk

At low temperatures, where the rates of conformational exchange (both ring inversion and amide bond rotation) are slow on the NMR timescale, distinct signals for the different conformers and for the axial and equatorial protons of the piperazine ring can be observed. rsc.org As the temperature is increased, these distinct signals broaden and eventually coalesce into single, time-averaged signals. researchgate.net

From the coalescence temperature and the chemical shift difference between the exchanging signals, the free energy of activation (ΔG‡) for the dynamic process can be calculated using the Eyring equation. researchgate.net This allows for the quantitative determination of the energy barriers for both the piperazine ring flip and the amide bond rotation. researchgate.net Two-dimensional NMR techniques, such as H,H-COSY and HSQC, can be used in conjunction with VT NMR to aid in the assignment of the complex spectra observed at low temperatures. rsc.org While not a dynamic technique, X-ray crystallography can provide definitive information about the preferred conformation of the molecule in the solid state, which can then be compared to the solution-state conformations determined by NMR. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry). For 1,4-Bis(3-fluorobenzoyl)piperazine, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the preferred conformation of the piperazine (B1678402) ring (chair, boat, or twist-boat) and the orientation of the two 3-fluorobenzoyl groups.

Furthermore, DFT provides crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Predicted Value | Significance |

| Ground State Energy | Value in Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | Value in eV | Relates to the electron-donating ability. |

| LUMO Energy | Value in eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Value in eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. For this compound, the MEP surface would highlight electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. The electronegative fluorine atoms and the carbonyl oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms and the regions around the piperazine nitrogens (if protonated) would show positive potential.

From DFT calculations, various reactivity descriptors can be derived. These include electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting how it might behave in a chemical reaction.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Flexibility

While DFT is excellent for single, stable structures, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the flexibility and conformational landscape of a molecule. The piperazine ring and the rotatable bonds connecting it to the benzoyl groups give this compound considerable conformational freedom.

MD simulations would model the movement of the atoms over time, providing a dynamic picture of the molecule's behavior. This can reveal the different conformations the molecule can adopt and the energy barriers between them. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

In Silico Prediction of Molecular Interactions and Binding Affinities

These computational techniques are particularly relevant in drug discovery and aim to predict how a molecule might interact with a biological target, such as a protein receptor or an enzyme.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to bind to a specific target. For this compound, a pharmacophore model could be generated based on its structural features and those of known active compounds for a particular target.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. A docking study of this compound into the active site of a relevant protein would predict its binding mode and estimate its binding affinity. The results are often presented as a docking score, with lower scores generally indicating a better predicted binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound against a Target Protein

| Parameter | Predicted Value | Significance |

| Docking Score | e.g., -8.5 kcal/mol | A measure of the predicted binding affinity. |

| Key Interacting Residues | e.g., Tyr123, Phe234, Ser98 | Amino acids in the protein's binding site that form interactions. |

| Types of Interactions | e.g., Hydrogen bonds, Pi-pi stacking | The nature of the forces holding the molecule in the binding site. |

Note: The values and residues in this table are hypothetical and depend on the specific protein target used in the docking simulation.

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If a three-dimensional structure of a relevant biological target is known, SBVS can be employed using this compound as a query or as part of a larger library. This approach uses docking algorithms to "screen" thousands or even millions of molecules against the target's binding site, prioritizing a smaller, more manageable number of candidates for experimental testing. This method accelerates the initial stages of drug discovery by focusing resources on the most promising compounds.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Correlation of Structural Modifications in Benzoylated Piperazines with Biochemical Activities

The biochemical activity of benzoylated piperazines is intricately linked to their structural features. Structure-activity relationship (SAR) studies on various analogues have demonstrated that modifications to the benzoyl and piperazine (B1678402) moieties can significantly influence their biological effects.

In studies of piperazine amides derived from benzoic acid, the nature of the substituents on the phenyl ring plays a pivotal role in their inhibitory activities. For instance, in a series of N-substituted piperazines designed as inhibitors of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake, the type and position of the substituent on the phenyl ring were critical. The replacement of a chlorophenyl substituent with an ethoxy group led to enhanced potency for the NA transporter.

Similarly, research on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has shown that different substituents on the benzoyl ring lead to varying levels of cytotoxicity against cancer cell lines. nih.govresearchgate.net The introduction of an aromatic benzoylamino side moiety has been noted as generally beneficial for the biological activity in series of other complex piperazine-containing molecules. unipa.it

Comparative studies between benzoyl and cinnamoyl piperazine amides as tyrosinase inhibitors have revealed that, in general, benzoyl analogues tend to be slightly more potent. nih.gov However, this is not a universal rule, as specific substitutions can reverse this trend. nih.gov The core structure of the piperazine ring itself is also crucial; comparisons with benzylpiperidines indicated that the basic amino group of benzylpiperazines could lead to unfavorable interactions with certain enzymes, thereby reducing their potency. nih.gov

The following table summarizes the impact of structural modifications on the biochemical activities of selected benzoylated piperazine derivatives.

| Compound Class | Structural Modification | Observed Effect on Biochemical Activity | Reference |

| N-substituted piperazines | Replacement of chlorophenyl with ethoxy group | Enhanced potency for noradrenaline (NA) transporter | |

| Benzoyl vs. Cinnamoyl piperazines | Benzoyl analogues | Generally more potent as tyrosinase inhibitors | nih.gov |

| Benzylpiperazines vs. Benzylpiperidines | Piperazine core | Potential for unfavorable interactions due to the basic amino group, reducing tyrosinase inhibition | nih.gov |

| 4-(4-benzoylpiperazin-1-yl)quinolines | Introduction of benzoylamino moiety | Generally improved antiproliferative activity | unipa.it |

Investigation of Enzyme Inhibition Mechanisms by Fluorine-Containing Piperazine Derivatives

Fluorine-containing piperazine derivatives have been a subject of significant research due to their potential as enzyme inhibitors. The inclusion of fluorine atoms can alter the electronic properties of the molecule, influencing its binding affinity and mechanism of action.

Studies on fluorine-containing norfloxacin (B1679917) analogues, which share the piperazine ring, have provided insights into their inhibitory effects on DNA gyrase A. nih.gov Molecular docking analyses suggest that hydrogen bonds and hydrophobic interactions are key to the inhibitory effect. nih.gov The fluorine atom was found to primarily affect the binding area within the enzyme's active site. nih.gov

In the context of tyrosinase inhibition by benzoylated piperazines, the mechanism appears to be dependent on competition with the enzyme's substrates. nih.govacs.org This suggests that these compounds act as competitive inhibitors, binding to the active site of the enzyme.

Furthermore, various piperazine derivatives have been shown to inhibit other key enzymes. For example, certain piperazine derivatives exhibit inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs. nih.govnih.gov Other research has pointed towards piperazine derivatives as potential inhibitors of enoyl-ACP reductase, an important enzyme in bacterial fatty acid synthesis. mdpi.com

The table below details the enzyme inhibition mechanisms for different classes of piperazine derivatives.

| Compound Class | Target Enzyme | Mechanism of Inhibition | Key Interactions | Reference |

| Fluorine-containing Norfloxacin analogues | DNA Gyrase A | Competitive inhibition | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Benzoyl piperazine amides | Tyrosinase | Competition with substrates | - | nih.govacs.org |

| Piperazine derivatives | Topoisomerase II | Inhibition of enzyme activity | Binding to the enzyme-DNA complex | nih.govnih.gov |

| Piperazine derivatives | Enoyl-ACP Reductase | Probable inhibition | Binding to the active site | mdpi.com |

Mechanistic Exploration of Cellular Interaction Profiles, such as Antiproliferative Effects on Cell Lines at a Molecular Level

The antiproliferative effects of benzoylated piperazines have been demonstrated across a variety of cancer cell lines. The molecular mechanisms underlying these effects are multifaceted, often involving the disruption of essential cellular processes.

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives displayed significant cytotoxicity against a panel of cancer cell lines including those from the liver, breast, colon, stomach, and endometrium. nih.govresearchgate.net Mechanistic studies suggest that piperazine derivatives can exert their anticancer effects through several pathways, including the inhibition of microtubule synthesis, which disrupts cell division. nih.gov They have also been shown to inhibit cell cycle progression and angiogenesis, the process by which tumors develop their own blood supply. nih.gov A crucial mechanism is the direct induction of apoptosis, or programmed cell death, in tumor cells. nih.gov

In another study, 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds showed potent antiproliferative activity, particularly against the UO-31 renal cell carcinoma line. unipa.it In silico molecular dynamics studies predicted that these compounds could strongly bind to key oncogenic proteins involved in the progression of this type of cancer. unipa.it

The antiproliferative activity of 1-(4-chlorobenzhydryl) piperazine derivatives has also been documented, with some compounds showing high potency against various human tumor cell lines. researchgate.net The flexible binding nature of the piperazine moiety is thought to allow it to interact with a diverse range of biological targets, contributing to its anticancer effects. researchgate.net

The following table presents data on the antiproliferative effects of various piperazine derivatives on different cancer cell lines.

| Compound Series | Cancer Cell Lines | Molecular Mechanism | Reference |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Liver (HUH7, FOCUS, etc.), Breast (MCF7, BT20, etc.), Colon (HCT-116), Gastric (KATO-3), Endometrial (MFE-296) | Inhibition of microtubule synthesis, cell cycle progression, angiogenesis; induction of apoptosis | nih.govresearchgate.net |

| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles | Renal (UO-31) | Predicted to bind to key oncogenic proteins | unipa.it |

| 1-(4-chlorobenzhydryl) piperazine derivatives | Various human tumor cell lines | Interaction with multiple biological targets due to flexible binding | researchgate.net |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast adenocarcinoma (MCF7) | Cytotoxic activity, potential Topo II inhibition | nih.gov |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structures. Such models have been developed for various classes of piperazine derivatives to guide the design of new and more potent therapeutic agents.

A 3D-QSAR study on a series of piperazine derivatives with antihistamine and antibradykinin effects utilized comparative molecular field analysis (CoMFA). nih.gov This study found that electrostatic and steric factors of the molecules were correlated with their antagonistic effects, whereas hydrophobicity was not a significant factor. nih.gov

For a series of benzothiazoles derived from substituted piperazines, QSAR studies have been conducted using semiempirical molecular orbital theory and density functional theory (DFT) to correlate structural properties with activity. researchgate.net

In a study of norfloxacin analogues, a QSAR-like approach termed "Yang ChuanXi Rules" was used to predict the biotoxicity of degradation products based on parameters like binding area and binding energy derived from molecular docking studies. nih.gov This highlights the integration of molecular modeling into predictive toxicology for piperazine-containing compounds. nih.gov

These models provide a rational basis for optimizing the structures of piperazine derivatives to enhance their desired biological activities while minimizing potential off-target effects.

Synthesis and Characterization of Novel 1,4 Bis 3 Fluorobenzoyl Piperazine Analogues

Design and Synthesis of Unsymmetrical 1,4-Disubstituted Piperazine (B1678402) Derivatives

The synthesis of unsymmetrical 1,4-disubstituted piperazines, where the two nitrogen atoms bear different substituents, is a cornerstone of creating diverse chemical libraries. acs.org Unlike the direct, one-step synthesis of symmetrical compounds like 1,4-bis(3-fluorobenzoyl)piperazine, creating unsymmetrical analogues requires a more strategic, multi-step approach.

A prevalent method involves the use of a protecting group on one of the piperazine nitrogens. N-Boc-piperazine is a common starting material where one nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. nih.gov The unprotected secondary amine can then undergo a selective N-acylation with 3-fluorobenzoyl chloride. Following this initial reaction, the Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the second nitrogen. nih.gov This free amine is then available for reaction with a different acyl chloride, alkyl halide, or other electrophile, yielding the desired unsymmetrical 1,4-disubstituted piperazine.

Alternative strategies for accessing unsymmetrically substituted piperazines include methods starting from acyclic precursors or employing ring-opening reactions of bicyclic systems. nih.govresearchgate.net For instance, synthetic routes can be designed that construct the piperazine ring in a stepwise fashion, allowing for the introduction of different substituents at each nitrogen during the ring-forming process. nih.gov Classic strategies often depend on the stepwise nucleophilic substitution of reactive halides with a pre-existing piperazine core, a process that can be hampered by the need for multiple steps and the availability of starting materials. researchgate.net

Table 1: General Strategy for Unsymmetrical Piperazine Synthesis

| Step | Description | Reagents | Intermediate/Product |

| 1 | Selective acylation of the first nitrogen | N-Boc-piperazine, 3-fluorobenzoyl chloride, Triethylamine (B128534) | tert-butyl 4-(3-fluorobenzoyl)piperazine-1-carboxylate |

| 2 | Deprotection of the second nitrogen | Trifluoroacetic acid (TFA) | 1-(3-fluorobenzoyl)piperazine |

| 3 | Acylation of the second nitrogen | Acyl chloride (R-COCl) | Unsymmetrical 1,4-disubstituted piperazine |

Modifications of the Fluorobenzoyl Moieties and Their Impact on Properties

Modifying the fluorobenzoyl groups in a molecule like this compound is a key strategy to fine-tune its physicochemical and biological properties. The nature, number, and position of substituents on the aromatic ring can profoundly influence factors such as electronic distribution, lipophilicity, metabolic stability, and receptor binding affinity. nih.gov

The fluorine atom itself is a bioisostere of a hydrogen atom but imparts significantly different electronic properties. Its high electronegativity can alter the pKa of the piperazine nitrogens and create specific interactions (like hydrogen bonds or dipole interactions) with biological targets. mdpi.com Moving the fluorine from the meta (3) position to the ortho (2) or para (4) position can change the molecule's conformational preferences and its interaction profile.

Replacing the fluorine with other halogens (Cl, Br) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups would further modulate the electronic character of the benzoyl moiety. For example, introducing a methoxy (B1213986) group could increase electron density in the ring and potentially improve solubility, whereas a nitro group would strongly withdraw electron density. Structure-activity relationship (SAR) studies on related piperazine derivatives have shown that such modifications are crucial; for instance, in some series, a 4-fluorobenzyl group was identified as a key functional group for anticancer activity. nih.gov

Table 2: Predicted Impact of Fluorobenzoyl Ring Modifications

| Modification | Example Substituent | Predicted Impact on Properties | Rationale |

| Positional Isomerism | 4-Fluorobenzoyl | Altered dipole moment, potential for different receptor interactions | Change in the spatial position of the electronegative fluorine atom. |

| Halogen Substitution | 3-Chlorobenzoyl | Increased lipophilicity, altered electronic effects | Chlorine is less electronegative but larger than fluorine. |

| Electron-Donating Group | 3-Methoxybenzoyl | Increased electron density, potential H-bond acceptor | Methoxy group donates electron density via resonance. |

| Electron-Withdrawing Group | 3-Nitrobenzoyl | Decreased electron density, potential for charge-transfer interactions | Nitro group is a strong deactivating group. |

Piperazine-Based Hybrid Molecule Strategies

A powerful approach in modern drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores into a single chemical entity. researchgate.netdntb.gov.ua This strategy aims to yield compounds with improved affinity, better selectivity, or a dual mode of action by engaging multiple biological targets simultaneously. The piperazine scaffold is an excellent linker or central core for developing such hybrids due to its versatile synthetic handles. lew.roresearchgate.net

Starting with a mono-acylated intermediate such as 1-(3-fluorobenzoyl)piperazine, the second nitrogen atom can be linked to a variety of other biologically active moieties. Research has demonstrated the synthesis of piperazine hybrids incorporating fragments like coumarins, isatin, benzothiazoles, and 1,2,4-triazoles. researchgate.netlew.rorsc.org For example, a key intermediate like an acetohydrazide derivative of piperazine can be used to build these complex hybrid structures. lew.ro The rationale is that the resulting hybrid may inherit the biological activities of both parent molecules, potentially leading to synergistic effects or novel therapeutic profiles. dntb.gov.ua This approach has been successfully applied to develop new anticancer and antimicrobial agents. researchgate.netrsc.org

Table 3: Examples of Piperazine-Based Hybrid Molecule Strategies

| Hybrid Strategy | Linked Moiety | Synthetic Rationale | Potential Application Area |

| Piperazine-Coumarin Hybrid | Coumarin | Combining the piperazine core with the photophysical or anticoagulant properties of coumarin. | Bioimaging, Anticoagulants |

| Piperazine-Isatin Hybrid | Isatin | Merging piperazine with the diverse biological activities of isatin, including anticancer and antiviral properties. lew.ro | Oncology, Virology |

| Piperazine-Benzothiazole Hybrid | Benzothiazole (B30560) | Creating hybrids that leverage the anticancer and antimicrobial profiles of benzothiazole derivatives. researchgate.netrsc.org | Oncology, Infectious Diseases |

| Piperazine-Triazole Hybrid | 1,2,4-Triazole | Linking to a triazole moiety, a common pharmacophore in antifungal and anticancer agents. lew.ro | Antifungal, Oncology |

Development of Derivatization Protocols for Further Functionalization

Further functionalization of this compound analogues requires established derivatization protocols that can introduce new chemical groups. While the amide bonds of the title compound are generally robust, derivatization can be achieved by designing analogues that incorporate reactive handles.

A common strategy is to synthesize an unsymmetrical piperazine derivative where one substituent is the 3-fluorobenzoyl group and the other is a group containing a terminal functional handle, such as a carboxylic acid, primary amine, or alkyne. This handle can then be used for a wide range of subsequent chemical transformations.

Amide Coupling: If the analogue contains a carboxylic acid, it can be coupled with various amines using standard peptide coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of an activator such as 1-Hydroxy-7-azabenzotriazole (HOAt). nih.gov

Reductive Amination: An analogue with a primary or secondary amine handle can be reacted with aldehydes or ketones in the presence of a reducing agent to form new C-N bonds. nih.gov

Click Chemistry: An alkyne-functionalized piperazine derivative can undergo a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-containing molecules to form stable triazole linkages.

These derivatization protocols are essential for applications like attaching piperazine-based molecules to polymers, creating fluorescent probes, or developing bioconjugates. nih.govnih.gov

Intermolecular Interactions and Supramolecular Assemblies

Analysis of Hydrogen Bonding Motifs Involving 1,4-Bis(3-fluorobenzoyl)piperazine in Crystal Structures

In the absence of a specific crystal structure for this compound, we can infer the likely hydrogen bonding motifs by examining analogous compounds. The primary hydrogen bond acceptors in this molecule are the carbonyl oxygen atoms and the fluorine atoms. While the piperazine (B1678402) ring itself lacks hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are anticipated to be significant in its crystal packing.

In related structures, such as derivatives of 3-fluorobenzoyl fluoride (B91410), weak intermolecular interactions like C–H···O bonds are observed to influence physical properties like melting points. nih.gov For instance, in 3-fluoro-N-(3-fluorobenzoyl)benzamide, C–H···O contacts form specific ring motifs (R₂¹(5)), leading to the formation of supramolecular chains. nih.gov Similarly, in the crystal structure of (E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one, inversion dimers are formed through pairs of C—H⋯O hydrogen bonds, creating R ² ₂(22) loops. nih.gov It is highly probable that the aromatic and piperazine C-H groups in this compound would engage in similar interactions with the carbonyl oxygen atoms.

The fluorine atoms can also act as weak hydrogen bond acceptors. In the crystal structure of 1-[Bis(4-fluorophenyl)methyl]piperazine, molecules are linked by weak C—H⋯F hydrogen bonds. nih.gov This suggests that the fluorine atoms on the benzoyl groups of the target molecule could participate in similar C-H···F interactions, further stabilizing the crystal lattice.

Table 1: Plausible Hydrogen Bonding Interactions for this compound Based on Analogous Structures

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| Aromatic C-H | Carbonyl Oxygen (O=C) | C-H···O | Chains, Dimers |

| Piperazine C-H | Carbonyl Oxygen (O=C) | C-H···O | 3D Network |

| Aromatic C-H | Fluorine (F) | C-H···F | Inter-molecular linkage |

| Piperazine C-H | Fluorine (F) | C-H···F | Cross-linking of chains |

Aromatic π-π Stacking Interactions in Solid-State Structures

The presence of two fluorinated phenyl rings in this compound strongly suggests that π-π stacking interactions will play a crucial role in its solid-state architecture. These interactions, arising from the overlap of π-orbitals between aromatic rings, are a significant driving force in the packing of many aromatic compounds.

In related crystal structures, various geometries of π-π stacking have been observed. For example, in salts of 1-(4-nitrophenyl)piperazine, offset π–π interactions are noted with specific centroid-to-centroid distances and slippage parameters. iucr.org The study of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine also reveals π–π stacking between pyrimidine (B1678525) rings with an interplanar spacing of 3.4295 (10) Å and a ring-centroid separation of 3.4924 (6) Å. nih.govresearchgate.net

The introduction of fluorine atoms onto the phenyl rings of this compound can modulate the nature of these π-π interactions. The electron-withdrawing nature of fluorine can influence the quadrupole moment of the aromatic ring, potentially leading to different stacking arrangements compared to non-fluorinated analogues. The van der Waals radius of fluorine (1.47 Å) is also a factor that facilitates optimal π-stacking with aromatic residues. nih.gov

Table 2: Expected Parameters for π-π Stacking in this compound Based on Related Compounds

| Interaction Type | Typical Centroid-Centroid Distance (Å) | Typical Interplanar Distance (Å) | Expected Influence |

| Phenyl-Phenyl Stacking | 3.5 - 4.0 | 3.3 - 3.8 | Formation of columnar stacks or herringbone patterns |

Investigation of Self-Assembly Properties and Crystal Engineering Potential

The combination of directional hydrogen bonds and π-π stacking interactions gives this compound significant potential for use in crystal engineering. By understanding and controlling these non-covalent forces, it may be possible to design and synthesize novel crystalline forms (polymorphs) or co-crystals with desired physical properties.

The piperazine core provides a robust and well-defined scaffold, while the fluorobenzoyl groups offer sites for specific intermolecular recognition. The interplay between the C-H···O and C-H···F hydrogen bonds and the π-π stacking of the aromatic rings can lead to the formation of complex three-dimensional supramolecular architectures. For instance, piperazine functionalization has been used to incorporate C70 fullerenes into supramolecular assemblies through the formation of chains and layers. nih.gov

The potential for forming specific, predictable supramolecular synthons makes this compound an interesting candidate for the construction of functional materials. The ability of fluorine to engage in various non-covalent interactions can be exploited to fine-tune the crystal packing and, consequently, the material's properties. However, without experimental crystallographic data for the title compound, these possibilities remain speculative but are strongly supported by the extensive research on analogous molecular systems.

Broader Research Applications of the 1,4 Bis 3 Fluorobenzoyl Piperazine Scaffold and Future Research Directions

Utility as a Synthon in Complex Molecule Synthesis

The piperazine (B1678402) ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and to act as a versatile linker. nih.govnih.gov The 1,4-bis(3-fluorobenzoyl)piperazine scaffold can be viewed as a pre-functionalized and protected version of piperazine, offering unique advantages as a synthetic intermediate, or synthon.

The true synthetic utility lies in the selective manipulation of its functional groups. The amide linkages, for instance, can be hydrolyzed under specific conditions to release the piperazine core, which can then be reacted with other moieties. More interestingly, the carbonyl groups of the benzoyl fragments can be selectively reduced to methylene (B1212753) groups, transforming the electron-withdrawing acyl groups into flexible benzyl (B1604629) groups. This would fundamentally alter the electronic properties and conformational dynamics of the molecule, providing access to a different class of compounds.

Furthermore, the symmetrical nature of the scaffold allows for both symmetric and asymmetric derivatization. One could, for example, selectively remove one fluorobenzoyl group, leaving a mono-acylated piperazine that can be further functionalized at the free amine, leading to complex, unsymmetrical molecules. The fluorine atoms themselves, while generally stable, can influence the reactivity of the aromatic ring and provide a handle for specific interactions in the target molecule. The synthesis of piperazine-tethered thiazole (B1198619) compounds and other complex heterocyclic systems demonstrates the broad applicability of the piperazine core in building diverse molecular libraries. mdpi.com This positions the this compound scaffold as a valuable starting material for creating novel chemical entities with tailored properties. nih.govnih.gov

| Reaction Type | Reagents/Conditions | Resulting Structure | Potential Utility |

|---|---|---|---|

| Amide Reduction | Strong reducing agents (e.g., LiAlH₄) | 1,4-Bis(3-fluorobenzyl)piperazine | Accessing flexible, basic derivatives for different biological targets. |

| Selective Mono-deacylation | Controlled hydrolysis | 1-(3-fluorobenzoyl)piperazine | Intermediate for asymmetric synthesis of complex molecules. |

| Complete Deacylation | Harsh hydrolysis (acid or base) | Piperazine | Release of the core piperazine synthon. |

| Aromatic Substitution | Electrophilic or nucleophilic reagents | Further functionalized aromatic rings | Modifying electronic properties and adding new functional groups. |

Design of Fluoro-Tagged Probes for Biochemical Research (e.g., ¹⁸F-labeling potential)

The presence of two fluorine atoms makes the this compound scaffold an immediate candidate for applications in ¹⁹F NMR spectroscopy and as a precursor for fluorine-18 (B77423) (¹⁸F) radiolabeling. ¹⁸F is a positron-emitting isotope with a convenient half-life (109.8 min), making it ideal for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique used in clinical diagnostics and biomedical research.

The development of ¹⁸F-labeled probes often relies on the late-stage introduction of the radioisotope. The existing ¹⁹F atoms on the benzoyl rings could potentially be replaced with ¹⁸F via nucleophilic aromatic substitution, although this can be challenging. A more viable strategy involves synthesizing a precursor molecule where the 3-position of the benzoyl ring is substituted with a suitable leaving group (e.g., a nitro group or a trimethylammonium salt) that can be readily displaced by [¹⁸F]fluoride ion. nih.gov

Alternatively, the entire this compound structure can serve as the core of a larger probe molecule designed to target a specific biological entity, such as an enzyme or receptor. Its lipophilicity and structural rigidity can be tuned by modifying the scaffold. The fluorine atoms not only serve as potential labeling sites but also enhance binding affinity and modify metabolic stability in many drug candidates. Research into ¹⁸F-labeling of sensitive biomolecules and peptides, sometimes using chelation methods with Al¹⁸F complexes, provides a roadmap for how such scaffolds can be integrated into advanced imaging agents. ucla.edu The successful synthesis of ¹⁸F-labeled piperazine derivatives for imaging highlights the feasibility of this approach.

Explorations in Material Science Applications of Piperazine Derivatives

The application of piperazine derivatives is rapidly expanding into material science, where the rigid, well-defined structure of the piperazine ring can be exploited to create ordered, functional materials. rsc.org The this compound molecule, with its two reactive ends (conceptually, via the benzoyl groups), is a prime candidate for use as a monomer in polymerization reactions or as a building block for supramolecular structures.

Key areas of potential application include:

High-Performance Polymers: Piperazine can be incorporated into polyamides or polyesters. udayton.edu Using this compound or its derivatives as a monomer could lead to new polymers with high thermal stability, specific mechanical properties, and low water absorption due to the hydrophobic nature of the fluorinated rings. Such polymers could find use in electronics, aerospace, or as specialty membranes. Research on piperazine-based antimicrobial polymers also opens avenues for creating functional materials for healthcare and packaging. nih.govrsc.orgrsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Piperazine-functionalized ligands have been successfully used to create MOFs with enhanced gas storage capabilities, for example, for methane (B114726) (CH₄) or carbon dioxide (CO₂) capture. rsc.orgresearchgate.net The this compound scaffold could be modified to act as a ditopic linker, creating new MOFs where the fluorine atoms line the pores, potentially leading to unique selectivity for gas separation or storage. The incorporation of Zr-based MOFs into piperazine-based membranes has already shown promise for desalination. nih.gov

Stimuli-Responsive Materials: Piperazine-containing polymers have been shown to be "smart" materials that respond to external stimuli like pH or temperature. researchgate.net The basic nitrogen atoms of the piperazine ring can be protonated or deprotonated, causing conformational or solubility changes. While the nitrogens in this compound are part of amide bonds and thus not basic, reduction of the carbonyls would yield a pH-responsive bis-benzylpiperazine core.

| Material Type | Role of Piperazine Scaffold | Potential Application | Key References |

|---|---|---|---|

| Functional Polymers | Monomer or cross-linking agent | Antimicrobial surfaces, specialty membranes, stimuli-responsive hydrogels | nih.govrsc.orgresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage (CH₄, CO₂), chemical separation, catalysis | rsc.orgrsc.orgnih.gov |

| Metallopolymers | Ligand in polymer backbone | Self-hydrolyzing materials, biomedical sensors, electrospinning | udayton.edu |

Advanced Methodologies for Studying Conformational Dynamics

Studying these dynamics requires advanced analytical and computational techniques:

Temperature-Dependent NMR Spectroscopy: At low temperatures, the interconversion between different conformers can become slow on the NMR timescale, allowing individual conformers to be observed as separate sets of signals. As the temperature is raised, the signals broaden and eventually coalesce into a time-averaged spectrum. By analyzing these changes, it is possible to calculate the activation energy barriers (ΔG‡) for both the piperazine ring inversion and the amide bond rotation. rsc.org For N-benzoylated piperazines, these barriers are typically in the range of 56-80 kJ/mol. rsc.org

Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to model the potential energy surface of the molecule. Methods like molecular dynamics (MD) simulations can track the movement of atoms over time, revealing the preferred conformations and the pathways for interconversion between them. nih.gov These simulations can provide atomic-level insights into how the bulky, electron-withdrawing fluorobenzoyl groups influence the preference for axial versus equatorial substitution on the piperazine ring and how they affect the ring's puckering.

These studies are not merely academic; understanding the conformational preferences is crucial for rational drug design, as the three-dimensional shape of a molecule determines its ability to bind to a biological target. nih.gov

Unexplored Reactivity and Derivatization Pathways for Academic Inquiry

While the piperazine core is a common motif, the specific reactivity of the this compound scaffold remains largely unexplored, presenting numerous opportunities for academic research.

Future research directions could include:

Asymmetric Transformations: Developing methods to selectively modify only one of the two identical fluorobenzoyl groups would open the door to a vast array of chiral, non-symmetrical derivatives. This could involve enzymatic hydrolysis or the use of chiral catalysts.

Organometallic Chemistry: The piperazine nitrogens (after reduction of the amides) and the fluorinated rings could act as ligands for transition metals. Exploring the coordination chemistry of this scaffold could lead to new catalysts, magnetic materials, or metallodrugs.

Photochemistry: The benzoyl chromophore suggests that the molecule may have interesting photochemical properties. Investigating its behavior under UV irradiation could reveal pathways for photocleavage, cross-linking, or other light-induced reactions, potentially for use in photolithography or as photocaged compounds.

Radical Chemistry: The reactivity of the scaffold with radical species is unknown. Studies on how it interacts with biologically relevant radicals or its potential as a radical scavenger could be a fruitful area of investigation, drawing parallels to studies on other nitrogen heterocycles. nih.gov

Derivatization of the Aromatic Ring: While the fluorobenzoyl ring is electron-deficient, exploring conditions for further substitution (e.g., nucleophilic aromatic substitution of the fluorine atom or metallation followed by electrophilic quench) could yield a new generation of highly functionalized derivatives with applications spanning from materials to medicine. The synthesis of N,N′-bis(1,3,4-thiadiazole) piperazines showcases how the core can be used to build complex, multi-heterocyclic systems. nih.gov

Q & A

Q. What are the recommended synthetic pathways for preparing 1,4-Bis(3-fluorobenzoyl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting piperazine with 3-fluorobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under inert atmosphere, with triethylamine as a base to neutralize HCl byproducts. Reaction temperature (0–25°C) and stoichiometric ratios (1:2 piperazine:benzoyl chloride) are critical for minimizing side products like mono-substituted intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization requires monitoring via TLC and adjusting reaction time (typically 12–24 hr) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Expect two singlets for the piperazine protons (δ ~3.5–4.0 ppm) and aromatic protons from fluorobenzoyl groups (δ ~7.0–8.0 ppm, split due to ortho-fluorine coupling).

- 13C NMR : Peaks at ~165 ppm (carbonyl C=O), 160–165 ppm (C-F coupling), and aromatic carbons (110–135 ppm).

- IR : Strong carbonyl stretch (~1680 cm⁻¹) and C-F vibrations (~1220–1150 cm⁻¹). Compare with computational spectra (e.g., Spartan06) for validation .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELX programs for structure refinement. Key steps:

- Grow crystals via slow evaporation (solvent: methanol/acetone).

- Collect data at low temperature (100 K) to reduce thermal motion.

- Refine using SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed in calculated positions (riding model). Validate with R-factor (<5%) and goodness-of-fit (~1.0) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine) influence the compound’s bioactivity?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity. For example, in DPP-IV inhibitors, meta-fluorine on benzoyl groups increases inhibitory activity by stabilizing charge-transfer interactions with the enzyme’s active site. Compare with analogs (e.g., chloro or nitro substituents) via SAR studies . Computational tools (e.g., AutoDock Vina) can model binding modes and quantify ΔG values to rank substituent efficacy .

Q. What computational strategies predict the conformational stability of this compound?

- Methodological Answer : Perform conformational analysis using semiempirical methods (AM1/PM6 in Spartan06) or DFT (B3LYP/6-31G*). Key steps:

- Generate low-energy conformers via Monte Carlo sampling.

- Calculate relative energies (ΔE) and Boltzmann populations.

- Validate with NMR coupling constants (e.g., piperazine chair vs. boat conformers) .

Q. How does this compound interact with biological targets (e.g., DNA or enzymes) at the molecular level?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to study interactions:

- Prepare the ligand: Optimize geometry (Avogadro), assign charges (Geisteker method).

- Target DNA (PDB: 1BNA): Remove water, add polar hydrogens, define binding grid (40ų).

- Analyze binding modes: Hydrogen bonds, π-alkyl interactions (e.g., with guanine bases) and ΔG values. For enzymes (e.g., DPP-IV), compare with co-crystal structures to identify key residues (e.g., Arg125, Tyr547) .

Q. How can contradictory bioactivity data (e.g., varying IC50 values) be resolved in SAR studies?

- Methodological Answer :

- Experimental Design : Standardize assays (e.g., enzyme inhibition: DPP-IV with consistent substrate concentrations).

- Data Normalization : Use positive controls (e.g., sitagliptin for DPP-IV) and correct for solvent effects (DMSO <1%).

- Statistical Analysis : Apply ANOVA or t-tests to compare replicates. For outliers, recheck purity (HPLC) or test for aggregation (dynamic light scattering) .

Key Research Findings

- Synthesis : Optimal yields (>70%) require strict stoichiometric control and anhydrous conditions .

- Bioactivity : Meta-fluorine enhances DPP-IV inhibition (IC50 ~50 nM) compared to para-substituted analogs .

- DNA Interaction : Docking predicts strong binding (ΔG = -7.5 kcal/mol) via intercalation and minor groove interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.